molecular formula C27H25N3O8 B11430449 Methyl 2-{2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Methyl 2-{2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Cat. No.: B11430449
M. Wt: 519.5 g/mol
InChI Key: DCILYQJCULIZOD-UHFFFAOYSA-N
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Description

Methyl 2-{2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a synthetic quinazolinone derivative featuring a 3,4,5-trimethoxyphenyl substituent at position 3 of the tetrahydroquinazolinone core. The molecule is further functionalized with an acetamido linker and a methyl benzoate ester group, which may enhance its solubility and modulate biological interactions.

Properties

Molecular Formula

C27H25N3O8

Molecular Weight

519.5 g/mol

IUPAC Name

methyl 2-[[2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H25N3O8/c1-35-21-13-16(14-22(36-2)24(21)37-3)30-25(32)18-10-6-8-12-20(18)29(27(30)34)15-23(31)28-19-11-7-5-9-17(19)26(33)38-4/h5-14H,15H2,1-4H3,(H,28,31)

InChI Key

DCILYQJCULIZOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in metal-catalyzed reactions.

Biology and Medicine

    Pharmacology: The quinazolinone core is known for its biological activity, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Drug Development: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry

    Material Science:

Mechanism of Action

The biological activity of Methyl 2-{2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is primarily due to its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to anti-cancer effects. The trimethoxyphenyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its combination of a tetrahydroquinazolinone scaffold, 3,4,5-trimethoxyphenyl group, and acetamido-benzoate side chain. Key analogs include:

Compound Name / Feature Core Structure Substituents / Functional Groups Key Structural Differences Reference
Target Compound Tetrahydroquinazolinone 3,4,5-Trimethoxyphenyl, acetamido-benzoate Unique acetamido-benzoate ester linkage -
2-(Methylthio)-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one Quinazolinone 3,4,5-Trimethoxybenzyl, methylthio Methylthio group replaces acetamido-benzoate
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone 2,4-Dichlorophenylmethyl, acetamide Dichlorophenyl substituent; lacks benzoate
Combretastatin Analogue (Oxazolone-based) Oxazolone 3,4,5-Trimethoxybenzylidene, aryl hydrazide Oxazolone scaffold instead of quinazolinone

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is a common pharmacophore in antitumor agents (e.g., combretastatin analogs) .
  • The acetamido linker in the target compound resembles anticonvulsant quinazolinones but with a benzoate ester, which may alter pharmacokinetics .

Comparison with Other Methods :

  • Combretastatin analogs use oxazolone intermediates and hydrazide condensations .
  • 1,2,4-Triazole derivatives () employ nucleophilic substitution with methoxyphenyl halides, differing in core heterocycle formation.
Physicochemical Properties
  • Solubility : The methyl benzoate ester and methoxy groups may enhance lipophilicity compared to hydroxylated analogs, affecting membrane permeability.
  • Stability: The tetrahydroquinazolinone core is prone to oxidation at the 2,4-dioxo positions, necessitating stability studies under physiological conditions .
  • Molecular Similarity: Tanimoto/Dice indices () could quantify similarity to known bioactive compounds, guiding virtual screening efforts.

Biological Activity

Methyl 2-{2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure incorporates a tetrahydroquinazoline moiety and trimethoxyphenyl groups, which are known to contribute to various biological activities. This article aims to summarize the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C19H22N2O5C_{19}H_{22}N_{2}O_{5}

This structure features a methyl ester group and a dioxoquinazoline framework that may interact with biological targets in diverse ways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example:

  • Mechanism of Action : The quinazoline moiety is known to inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • Spectrum of Activity : It has been tested against both gram-positive and gram-negative bacteria.
  • Research Findings : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties:

  • Inflammatory Models : In animal models of inflammation, the compound demonstrated a significant reduction in markers such as TNF-alpha and IL-6.
  • Potential Applications : These findings suggest its potential use in treating inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and certain kinases.
  • Cell Signaling Pathways : It can modulate signaling pathways related to apoptosis and cell cycle regulation.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AnticancerBreast Cancer CellsKinase inhibition[Study 1]
AntimicrobialStaphylococcus aureusBacterial growth inhibition[Study 2]
Anti-inflammatoryInflammatory ModelsReduction of TNF-alpha and IL-6 levels[Study 3]

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